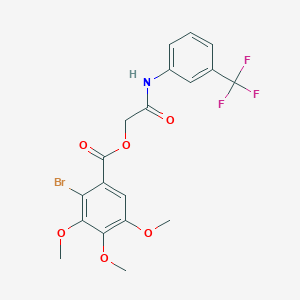![molecular formula C17H20O3 B255521 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mechanism of Action
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress by inducing the expression of various antioxidant enzymes.
Biochemical and Physiological Effects
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and stability. However, the limitations of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include its potential toxicity and lack of in vivo studies.
Future Directions
For 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research include:
1. In vivo studies to evaluate the pharmacokinetics and toxicity of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
2. Development of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties.
3. Evaluation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential for the treatment of neurodegenerative disorders.
4. Investigation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanism of action in cancer cells.
5. Clinical trials to evaluate the safety and efficacy of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including ease of synthesis and high purity. However, further research is needed to evaluate its potential for clinical applications.
Synthesis Methods
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with isopentanol and sodium hydride. The resulting product is then subjected to cyclization using sulfuric acid to obtain 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This synthesis method has been optimized to produce 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in high yields and purity.
Scientific Research Applications
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of inflammatory diseases such as arthritis.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of diseases associated with oxidative stress such as neurodegenerative disorders.
properties
Product Name |
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
7-(3-methylbutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
UMSPERHHJJRGHP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)



![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)